GlyH-101

Descripción general

Descripción

GlyH-101 es un inhibidor potente y selectivo del canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística (CFTR). También es conocido por su inhibición reversible del canal de cloruro de rectificación externa sensible al volumen (VSORC). This compound ha mostrado una actividad antiproliferativa significativa y es ampliamente utilizado en la investigación científica por su capacidad para inhibir las corrientes similares a CFTR y las corrientes VSORC .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GlyH-101 implica la preparación de un compuesto de hidrazida de glicina. La ruta sintética específica y las condiciones de reacción no están fácilmente disponibles en el dominio público. se sabe que el compuesto se prepara como un sólido y se puede disolver en dimetilsulfóxido (DMSO) para uso experimental .

Métodos de producción industrial

El compuesto generalmente se sintetiza en laboratorios de investigación y es suministrado por proveedores químicos para fines de investigación científica .

Análisis De Reacciones Químicas

Tipos de reacciones

GlyH-101 principalmente se somete a reacciones de inhibición donde bloquea los canales CFTR y VSORC. No participa típicamente en reacciones de oxidación, reducción o sustitución en condiciones de laboratorio estándar .

Reactivos y condiciones comunes

El reactivo común utilizado con this compound es el dimetilsulfóxido (DMSO), que se utiliza para disolver el compuesto para aplicaciones experimentales. El compuesto es estable cuando se almacena a -20°C y debe protegerse de la luz para mantener su eficacia .

Productos principales formados

El producto principal formado a partir de la reacción de this compound con sus canales diana es el estado inhibido de los canales CFTR y VSORC. Esta inhibición conduce a una reducción en el transporte de iones cloruro a través de las membranas celulares .

Aplicaciones Científicas De Investigación

Inhibition of CFTR Channels

Overview : GlyH-101 has been recognized primarily for its role as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This channel is crucial for chloride ion transport across epithelial cells, and its dysfunction is associated with cystic fibrosis and other diseases.

Mechanism of Action : this compound inhibits CFTR by binding within the pore bottleneck, leading to a reduction in chloride ion conductance. Experimental studies using patch-clamp techniques have demonstrated that this compound effectively decreases both CFTR-mediated currents and other chloride conductance types, such as volume-sensitive outwardly rectifying chloride currents (VSORC) and calcium-dependent chloride currents (CaCC) .

Data Table: Inhibition Potency of this compound

| Concentration (µM) | Inhibition Effect on CFTR | Inhibition Effect on VSORC | Inhibition Effect on CaCC |

|---|---|---|---|

| 5 | Moderate | Yes | Yes |

| 10 | Significant | Yes | Yes |

| 20 | High | Yes | Yes |

| 50 | Very High | Yes | Yes |

Therapeutic Potential in Intestinal Disorders

Case Study : In vivo studies have shown that this compound significantly reduces cholera toxin-induced intestinal fluid secretion. In a closed-loop model of cholera, administration of this compound at a dose of 2.5 µg resulted in an approximately 80% reduction in fluid secretion . This highlights its potential therapeutic application in treating conditions characterized by excessive fluid loss.

Impact on Cell Viability and Proliferation

Research Findings : While this compound exhibits strong inhibitory effects on chloride channels, it also raises concerns regarding cytotoxicity at higher concentrations. Studies indicate that concentrations above 20 µM can lead to decreased cell viability in CFTR-expressing cells . However, at lower concentrations (below 10 µM), it does not significantly affect cell proliferation, making it a candidate for further investigation in controlled therapeutic settings.

Structural Modifications and Analogues

Development of Analogues : Research has focused on modifying the structure of this compound to enhance its inhibitory potency and selectivity. Various analogues have been synthesized by altering the glycine hydrazide backbone, leading to compounds with improved characteristics for CFTR inhibition .

Broader Implications in Research

This compound's unique properties extend beyond CFTR inhibition; it serves as a valuable tool for studying ion channel dynamics and the pathophysiology of related diseases. Its ability to selectively inhibit specific ion channels makes it an essential compound in pharmacological research aimed at understanding ion transport mechanisms in various cellular contexts.

Mecanismo De Acción

GlyH-101 ejerce sus efectos bloqueando selectivamente y reversiblemente el canal de cloruro CFTR. El compuesto se une al poro del canal desde el lado extracelular, lo que lleva a un cambio en la relación corriente-voltaje del canal CFTR. Esta inhibición reduce el transporte de iones cloruro a través de la membrana celular, lo cual es crucial en condiciones como la fibrosis quística .

Comparación Con Compuestos Similares

GlyH-101 a menudo se compara con otros inhibidores de CFTR como CFTRinh-172 y glibenclamida. Si bien todos estos compuestos inhiben CFTR, this compound es único en su inhibición reversible y su capacidad para también inhibir la conductancia VSORC. Esta doble inhibición convierte a this compound en una herramienta valiosa en la investigación .

Compuestos similares

CFTRinh-172: Otro potente inhibidor de CFTR, pero no inhibe la conductancia VSORC.

Glibenclamida: Un compuesto de sulfonilurea que inhibe CFTR pero tiene diferente eficacia y especificidad en comparación con this compound.

Las propiedades únicas y la amplia aplicabilidad de this compound en la investigación lo convierten en un compuesto significativo en el estudio del transporte de iones cloruro y las enfermedades relacionadas.

Actividad Biológica

GlyH-101, a glycine hydrazide derivative, has emerged as a significant compound in the study of cystic fibrosis transmembrane conductance regulator (CFTR) channels. This article explores its biological activity, focusing on its mechanism of action, effects on cellular conductance, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by its ability to inhibit CFTR-mediated chloride currents. It acts as a pore-blocking agent, entering the CFTR channel from the extracellular side and binding within the pore bottleneck. This binding is facilitated by specific interactions with pore-lining residues, which significantly affect channel activity and conductance properties .

The primary mechanism of this compound involves blocking the CFTR channel, thus preventing chloride ion transport across cell membranes. The compound's structure allows it to interact with specific amino acids within the CFTR pore, leading to a reduction in channel open time and overall conductance. Notably, this compound exhibits a rapid onset of action, with significant inhibition observed within seconds of application .

Binding Characteristics

Research utilizing virtual ligand-docking techniques has identified potential binding sites for this compound within the CFTR channel. The highest affinity was noted near residues Phe337 and Thr338, where this compound's negative charge repulses positively charged residues, thereby slowing reaction rates with thiol-directed reagents . This interaction underlies its effectiveness as a CFTR inhibitor.

Inhibition of Chloride Conductance

This compound has been shown to inhibit not only CFTR-mediated chloride conductance but also other chloride channels such as volume-sensitive outwardly rectifying chloride channels (VSORC) and calcium-dependent chloride channels (CaCC). The inhibition occurs at similar concentrations used for CFTR blockade, raising concerns about its selectivity .

Table 1: Inhibition Potency of this compound on Different Chloride Channels

| Channel Type | Inhibition Concentration (µM) | Effect on Cell Viability |

|---|---|---|

| CFTR | 5 - 20 | Non-cytotoxic |

| VSORC | 5 - 20 | Non-cytotoxic |

| CaCC | 5 - 20 | Non-cytotoxic |

| Higher Concentrations (>50) | Cytotoxic | Significant reduction |

Case Studies and Research Findings

- Cell Viability Studies : In experiments assessing cell viability using live/dead assays, this compound demonstrated non-cytotoxic effects at concentrations up to 20 µM. However, concentrations exceeding this threshold resulted in a marked decrease in cell viability .

- Patch-Clamp Experiments : Patch-clamp techniques revealed that this compound effectively reduced mean channel open time from 264 ms to 13 ms at a holding potential of -60 mV when applied at 5 µM concentration. This rapid inhibition underscores its potential utility in clinical settings where swift modulation of ion conductance is required .

- In Vivo Studies : In a closed-loop model simulating cholera toxin-induced fluid secretion, intraluminal administration of this compound significantly reduced fluid secretion by approximately 80%. This highlights its potential therapeutic application in gastrointestinal disorders characterized by excessive fluid loss .

Implications for Therapeutic Applications

The dual inhibitory action of this compound on multiple chloride channels suggests that while it may be beneficial in treating conditions related to CFTR dysfunction, careful consideration must be given to its broader effects on cellular ion balance. Its rapid action and reversible inhibition make it a candidate for acute interventions in diseases like cystic fibrosis and cholera.

Propiedades

IUPAC Name |

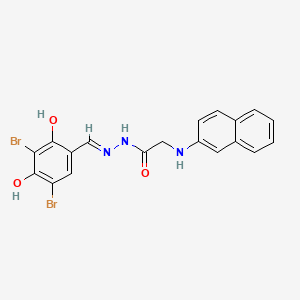

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBDLOATEPYBSI-NUGSKGIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]

ANone: this compound acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]

ANone: Yes, this compound exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []

ANone: Inhibition of CFTR by this compound impacts various cellular processes, including:

- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]

- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]

- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]

ANone: The molecular formula of this compound is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, they mention that this compound exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.

ANone: The provided research papers primarily focus on the biological activity and effects of this compound and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.

ANone: this compound primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []

ANone: Yes, molecular modeling studies have been conducted to understand the binding of this compound within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of this compound.

ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for this compound. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of this compound, which was subsequently confirmed by experimental mutagenesis studies. []

ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of this compound. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.